prop-2-en-1-yl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Overview
Description
Allyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a methoxyphenyl group attached to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method is the one-pot four-component condensation reaction. This method involves the reaction of dimethyl acetylenedicarboxylate, hydrazine hydrate, malononitrile, and aromatic aldehydes in an aqueous medium . The reaction is catalyzed by cerium oxide nanoparticles, which enhance the yield and efficiency of the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of non-hazardous organic solvents and reusable catalysts like cerium oxide nanoparticles makes the process environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
Allyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, prop-2-en-1-yl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential biological activities. Compounds with similar structures have shown anticancer, analgesic, and molluscicidal activities .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it valuable for the production of high-performance materials.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Allyl 6-amino-5-cyano-2-methyl-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate
- Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates
Uniqueness
Allyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
prop-2-enyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-4-9-23-18(21)15-11(2)24-17(20)13(10-19)16(15)12-7-5-6-8-14(12)22-3/h4-8,16H,1,9,20H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWWTUMDFLLPDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2OC)C(=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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